molecular formula C20H18ClN5O4S B2848148 N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872597-02-9

N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2848148
M. Wt: 459.91
InChI Key: QJBYADSYZCMSDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The thioether group could be formed through a nucleophilic substitution reaction involving a haloalkane and a thiol. The pyrimidine ring could be synthesized through a reaction like the Biginelli reaction. The chloro-methoxyphenyl group could be introduced through electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The thioether group could be oxidized to a sulfoxide or sulfone. The pyrimidine ring could participate in electrophilic aromatic substitution reactions, and the chloro-methoxyphenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Its polarity and ability to form hydrogen bonds could make it soluble in polar solvents like water. Its melting and boiling points would likely be relatively high due to the strong intermolecular forces between molecules .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any biological activity it might have. This could involve in vitro studies, computational modeling, and potentially in vivo studies if the compound is found to have interesting biological activity .

properties

IUPAC Name

N-[4-amino-2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4S/c1-30-14-8-7-12(21)9-13(14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBYADSYZCMSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

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